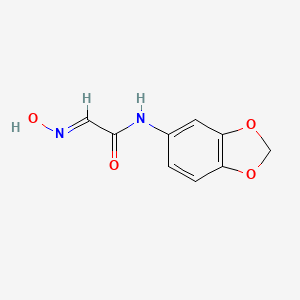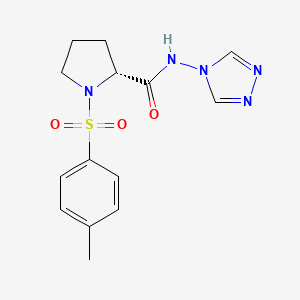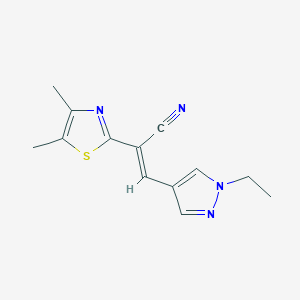![molecular formula C14H10N2O2S B7683122 4-[(Z)-2-cyano-2-(4-methyl-1,3-thiazol-2-yl)ethenyl]benzoic acid](/img/structure/B7683122.png)
4-[(Z)-2-cyano-2-(4-methyl-1,3-thiazol-2-yl)ethenyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Z)-2-cyano-2-(4-methyl-1,3-thiazol-2-yl)ethenyl]benzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is also known as CTB or compound 25 and is a member of the family of thiazole-based compounds. The unique structure and properties of CTB make it an attractive candidate for various scientific research applications.
Mecanismo De Acción
The mechanism of action of CTB is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell proliferation and survival. CTB has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the de novo synthesis of pyrimidines. This inhibition leads to a decrease in the levels of pyrimidines, which are essential building blocks for DNA and RNA synthesis. This, in turn, leads to a decrease in cell proliferation and survival.
Biochemical and Physiological Effects:
CTB has been shown to have a range of biochemical and physiological effects, including anti-cancer activity, anti-inflammatory activity, and anti-microbial activity. CTB has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anti-cancer agents. CTB has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This makes CTB a potential candidate for the treatment of inflammatory diseases. Additionally, CTB has been shown to have anti-microbial activity against various bacterial and fungal pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of CTB is its ease of synthesis, which makes it readily available for use in laboratory experiments. Additionally, CTB has been shown to have low toxicity and good stability, which makes it a safe and reliable compound for use in laboratory experiments. However, one of the limitations of CTB is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are many potential future directions for the study of CTB. One area of interest is the development of novel anti-cancer agents based on the structure of CTB. Additionally, CTB could be used as a building block for the synthesis of new materials with unique properties. Another potential direction is the study of the mechanism of action of CTB, which could lead to a better understanding of its biochemical and physiological effects. Finally, the use of CTB as a probe for the study of protein-ligand interactions could lead to the development of new drugs and therapies.
Métodos De Síntesis
The synthesis of CTB involves the reaction of 4-bromo-2-fluorobenzoic acid with 2-cyano-2-(4-methyl-1,3-thiazol-2-yl)ethanol in the presence of a suitable base. The reaction proceeds via the formation of an intermediate, which is subsequently converted to CTB through a dehydration reaction.
Aplicaciones Científicas De Investigación
CTB has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, CTB has been shown to have anti-cancer properties and has been used as a starting point for the development of novel anti-cancer agents. In material science, CTB has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks. In biochemistry, CTB has been used as a probe for the study of protein-ligand interactions.
Propiedades
IUPAC Name |
4-[(Z)-2-cyano-2-(4-methyl-1,3-thiazol-2-yl)ethenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S/c1-9-8-19-13(16-9)12(7-15)6-10-2-4-11(5-3-10)14(17)18/h2-6,8H,1H3,(H,17,18)/b12-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNONHBYKOYXRFV-SDQBBNPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(=CC2=CC=C(C=C2)C(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)/C(=C\C2=CC=C(C=C2)C(=O)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-2-[[2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetyl]amino]-4-methylpentanoic acid](/img/structure/B7683067.png)


![1-[1-(6-methylpyridin-2-yl)piperidin-4-yl]-3-[2-[(2R)-oxolan-2-yl]ethyl]urea](/img/structure/B7683080.png)


![(3S)-N-[1-(2-methylpropyl)pyrazol-4-yl]-3-(morpholin-4-ylmethyl)piperidine-1-carboxamide](/img/structure/B7683097.png)
![[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-2-methoxyphenyl] 3,4-dimethoxybenzoate](/img/structure/B7683128.png)
![N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-2,3,5,6-tetrafluoropyridin-4-amine](/img/structure/B7683129.png)

![4-[(2E)-2-[(3-bromo-4-methoxyphenyl)methylidene]hydrazinyl]-5-chloro-1H-pyridazin-6-one](/img/structure/B7683140.png)
![cyclopropyl-[(2S)-2-(2,3-dihydroindol-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7683153.png)